molecular formula C10H11N3O2 B2386475 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid CAS No. 951933-00-9

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid

Cat. No.: B2386475
CAS No.: 951933-00-9
M. Wt: 205.217
InChI Key: UHLKIVSJCCBXFD-UHFFFAOYSA-N
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Description

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring

Scientific Research Applications

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid has several scientific research applications:

Future Directions

The future directions for research on “4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity of related compounds, it may be of interest to evaluate this compound for potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid typically involves the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. One efficient method involves using N-chlorosuccinimide (NCS) as an oxidizing agent . Another approach utilizes palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalable synthesis likely involves optimizing the aforementioned laboratory methods to suit large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like N-chlorosuccinimide.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.

    Substitution: The triazole and pyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-10(15)6-3-5-9-12-11-8-4-1-2-7-13(8)9/h1-2,4,7H,3,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLKIVSJCCBXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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